2-(Cyclohexylmethyl)pyridin-3-OL

Description

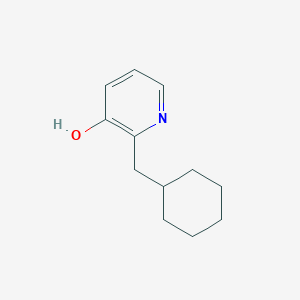

2-(Cyclohexylmethyl)pyridin-3-OL is a pyridine derivative featuring a hydroxyl (-OH) group at position 3 and a cyclohexylmethyl substituent at position 2 of the pyridine ring. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-(cyclohexylmethyl)pyridin-3-ol |

InChI |

InChI=1S/C12H17NO/c14-12-7-4-8-13-11(12)9-10-5-2-1-3-6-10/h4,7-8,10,14H,1-3,5-6,9H2 |

InChI Key |

UDCBUTHLWCTJND-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC2=C(C=CC=N2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylmethyl)pyridin-3-OL can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 3-hydroxypyridine with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclohexylmethyl)pyridin-3-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a cyclohexylmethylpyridine derivative without the hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed for reduction reactions.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Cyclohexylmethylpyridin-3-one

Reduction: 2-(Cyclohexylmethyl)pyridine

Substitution: 2-(Cyclohexylmethyl)-3-chloropyridine

Scientific Research Applications

2-(Cyclohexylmethyl)pyridin-3-OL has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)pyridin-3-OL depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexylmethyl group provides hydrophobic interactions, which can enhance the compound’s binding affinity to certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-Chloro-6-iodo-5-methylpyridin-3-ol

- Molecular Formula: C₇H₅ClINO

- Substituents : Chloro (-Cl) at position 2, iodo (-I) at position 6, methyl (-CH₃) at position 5, and hydroxyl (-OH) at position 3 .

- Key Features: Electron-withdrawing halogens (Cl and I) increase the acidity of the hydroxyl group compared to alkyl substituents. High molecular weight (271.48 g/mol) due to iodine, which may affect solubility in polar solvents.

2-((Trimethylsilyl)ethynyl)pyridin-3-ol

- Molecular Formula: C₁₁H₁₃NOSi

- Substituents : Trimethylsilyl-protected ethynyl (-C≡C-Si(CH₃)₃) at position 2 and hydroxyl (-OH) at position 3 .

- Trimethylsilyl (TMS) protection increases hydrophobicity and stabilizes the alkyne against undesired reactions. Moderate steric bulk compared to cyclohexylmethyl, allowing for selective functionalization.

Cyclohexylmethyl S-2-Dimethylaminoethyl Propylphosphonothioate

- Molecular Formula: C₁₄H₃₀NO₂PS

- Substituents: Cyclohexylmethyl group linked to a phosphonothioate ester backbone with dimethylaminoethyl and propyl chains .

- Key Features: Despite sharing the cyclohexylmethyl group, the phosphonothioate core distinguishes it from pyridine derivatives. High molecular weight (315.43 g/mol) and complex structure limit membrane permeability.

Structural and Functional Comparison Table

Key Research Findings and Substituent Effects

Alkyl groups (e.g., cyclohexylmethyl) donate electrons, stabilizing the pyridine ring but reducing solubility in aqueous media.

Steric and Hydrophobic Interactions :

- Bulky substituents like cyclohexylmethyl and trimethylsilyl ethynyl hinder access to the pyridine ring in reactions, favoring regioselectivity .

- Hydrophobic groups (e.g., cyclohexylmethyl) may improve lipid membrane penetration, relevant in drug design.

Functionalization Potential: The ethynyl group in 2-((Trimethylsilyl)ethynyl)pyridin-3-ol allows for click chemistry applications, unlike halogenated or alkylated analogs . Phosphonothioate esters (e.g., ) show distinct reactivity profiles due to phosphorus-sulfur bonds, diverging from pyridine-based systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.